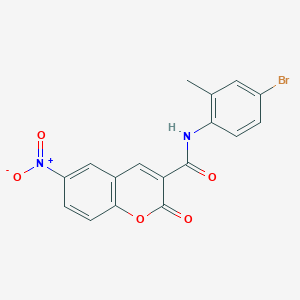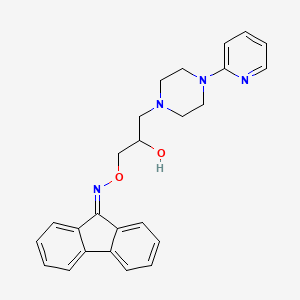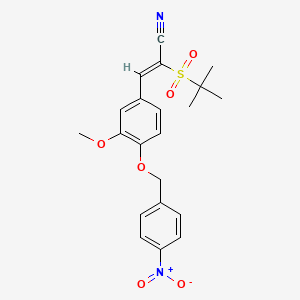![molecular formula C16H10ClN3O2 B2408761 2-(7-Chlor-6H-indolo[2,3-b]chinoxalin-6-yl)essigsäure CAS No. 883279-80-9](/img/structure/B2408761.png)
2-(7-Chlor-6H-indolo[2,3-b]chinoxalin-6-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid” is a derivative of 6H-indolo[2,3-b]quinoxaline . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They are reported to show DNA duplex stabilization, anti-malarial, and anticancer activities . Some indole-fused quinoxaline compounds are reported to possess antiviral properties .
Synthesis Analysis
A series of new 6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin or 5-fluoroisatin . The synthesis involves condensation of isatin and 5-nitroisatin with o-phenylenediamine . The alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts .Molecular Structure Analysis
The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The structure of the isolated compounds was confirmed by IR and NMR spectra and elemental analyses .Chemical Reactions Analysis
The alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts which are converted to perchlorates and oxidized with potassium hexacyanoferrate (III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were confirmed by IR and NMR spectra and elemental analyses . The yield of the reaction products does not significantly affect the presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline .Wissenschaftliche Forschungsanwendungen
1. Zytotoxizität gegen menschliche Krebszelllinien Eine Reihe von 6H-Indolo[2,3-b]chinoxalinderivaten wurde synthetisiert und gegen Lungen-(A-549), Gebärmutterhals-(HeLa) und Prostata-(DU-145) menschliche Krebszelllinien getestet, um ihre zytotoxische Wirkung zu bewerten . Einige dieser Verbindungen zeigten moderate Zytotoxizität gegen menschliche Fortpflanzungsorgan-Zellinien .
Stabilisierung von DNA-Duplexen
6H-Indolo[2,3-b]chinoxaline wurden als DNA-Duplex-Stabilisatoren beschrieben . Diese Eigenschaft kann für die Entwicklung von Medikamenten nützlich sein, die auf DNA abzielen.
Antimalaria-Aktivität
Einige Indolo[2,3-b]chinoxalinderivate haben antimalarielle Aktivität gezeigt . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer Antimalariamittel hin.
Antikrebsaktivität
Indolo[2,3-b]chinoxaline wurden als Antikrebsmittel beschrieben . Sie sind in der Stereochemie ähnlich einem natürlich vorkommenden Alkaloid, Ellipticin, das ein bekanntes Antitumormittel ist .
Antivirale Eigenschaften
Es wurde berichtet, dass einige Indol-kondensierte Chinoxalinverbindungen antivirale Eigenschaften besitzen . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer antiviraler Medikamente hin.
Antibiotische Aktivität
Indolo[2,3-b]chinoxalinderivate wurden in verschiedenen optoelektronischen Geräten als Sensibilisatoren, Halbleiter, lichtemittierende und Sensormaterialien verwendet . Sie sind auch ein häufiges Strukturmotiv in zahlreichen biologisch aktiven Verbindungen, die antivirale, Antitumor- und Antidiabetika-Aktivität zeigen .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 6h-indolo[2,3-b]quinoxaline derivatives, have been reported to show dna duplex stabilization . This suggests that the compound might interact with DNA or related cellular components.
Mode of Action
It’s worth noting that indolo[2,3-b]quinoxalines are reported to be important dna-intercalating agents with both antiviral and cytotoxic properties . This suggests that the compound might interact with DNA, leading to changes in the DNA structure and affecting the transcription and replication processes.
Biochemical Pathways
Given the potential dna-interacting properties of indolo[2,3-b]quinoxaline derivatives , it can be inferred that the compound might affect pathways related to DNA replication, transcription, and repair.
Result of Action
Given the potential dna-interacting properties of indolo[2,3-b]quinoxaline derivatives , it can be inferred that the compound might induce changes at the molecular level, potentially affecting cell division and growth.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is reported to show DNA duplex stabilization . This suggests that it interacts with DNA, potentially influencing the function of enzymes and proteins involved in DNA replication and repair .
Cellular Effects
In cellular contexts, 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid has been shown to exhibit cytotoxic effects against various human cancer cell lines . It influences cell function by disrupting vital processes for DNA replication . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid involves intercalation into the DNA helix . This disrupts processes vital for DNA replication . It may also interact with other biomolecules, leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
The effects of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can vary with different dosages in animal models . Studies have shown that it exhibits cytotoxic effects, but the threshold for these effects and any toxic or adverse effects at high doses are not well-defined .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid within cells and tissues are not well-characterized . It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is not well-defined . It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(7-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2/c17-10-5-3-4-9-14-16(20(15(9)10)8-13(21)22)19-12-7-2-1-6-11(12)18-14/h1-7H,8H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAAFILSBWPKAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C(=CC=C4)Cl)N(C3=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B2408685.png)



![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide](/img/structure/B2408695.png)


![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)

